molecular formula C9H16O2 B1444086 3,3-Dimethylcyclohexane-1-carboxylic acid CAS No. 52209-77-5

3,3-Dimethylcyclohexane-1-carboxylic acid

Cat. No.: B1444086
CAS No.: 52209-77-5
M. Wt: 156.22 g/mol
InChI Key: JVTKAQYLRKDVOL-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by a cyclohexane ring substituted with two methyl groups at the 3rd position and a carboxylic acid group at the 1st position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the hydrogenation of 3,3-Dimethylcyclohexanone followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation and oxidation processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of catalysts such as palladium or platinum and oxidizing agents like potassium permanganate or chromium trioxide .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Dimethylcyclohexane-1-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and metabolic processes. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylcyclohexane-1-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3,3-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)5-3-4-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTKAQYLRKDVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734770
Record name 3,3-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52209-77-5
Record name 3,3-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclohexane-1-carboxylic acid
Reactant of Route 2
3,3-Dimethylcyclohexane-1-carboxylic acid
Reactant of Route 3
3,3-Dimethylcyclohexane-1-carboxylic acid
Reactant of Route 4
3,3-Dimethylcyclohexane-1-carboxylic acid
Reactant of Route 5
3,3-Dimethylcyclohexane-1-carboxylic acid
Reactant of Route 6
3,3-Dimethylcyclohexane-1-carboxylic acid

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